molecular formula C14H22N4OS B2508223 (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone CAS No. 1448059-49-1

(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone

Cat. No.: B2508223
CAS No.: 1448059-49-1
M. Wt: 294.42
InChI Key: DZQPKXAHXQJGNZ-UHFFFAOYSA-N
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Description

(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research. It belongs to a class of molecules featuring a piperazine core, a structure frequently employed as a building block in pharmaceutical development due to its favorable physicochemical properties and ability to contribute to molecular interactions . The specific integration of the 1,2,4-thiadiazole heterocycle is a subject of particular investigation, as this scaffold is found in compounds with a range of documented biological activities. Piperazine-based compounds are extensively researched for their potential to interact with various biological targets. For instance, structurally related benzhydryl piperazine analogs have been explored as inverse agonists for the cannabinoid receptor CB1 , while other piperazine derivatives have been investigated as inhibitors for targets like the 5-hydroxytryptamine receptor (5-HTR1D) in oncology research and as degraders of CDK proteins for potential anti-cancer applications . The presence of the 1,2,4-thiadiazole ring is a key feature of this molecule, as this heterocycle is known to be present in molecules studied for antimicrobial and antitumor properties. This compound provides researchers with a valuable chemical tool to probe structure-activity relationships (SAR) and develop novel therapeutic agents. It is supplied for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3-methyl-1,2,4-thiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c1-11-15-13(20-16-11)14(19)18-9-7-17(8-10-18)12-5-3-2-4-6-12/h12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPKXAHXQJGNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)N2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-thiadiazole exhibit significant antimicrobial properties. Specifically, compounds similar to (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone have demonstrated effectiveness against gram-negative bacteria such as Escherichia coli and gram-positive strains. A study indicated that these compounds can inhibit bacterial growth effectively through interactions with bacterial enzymes like enoyl-acyl carrier protein reductase .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively documented. For instance, various 1,3,4-thiadiazole compounds have shown cytotoxic effects against several cancer cell lines including human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The compound may exhibit similar properties due to its structural components.

Agricultural Applications

Thiadiazole derivatives are also recognized for their roles in agriculture as pesticides and herbicides. The presence of the thiadiazole ring enhances the biological activity against pests and pathogens affecting crops. Studies indicate that such compounds can act as effective fungicides and insecticides . The potential use of this compound in agricultural formulations could be explored further.

Materials Science Applications

In materials science, compounds with piperazine and thiadiazole structures are being investigated for their properties in creating novel materials with specific functionalities. These include applications in sensors and electronic devices due to their electronic properties and stability under various conditions .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of synthesized thiadiazole derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition significantly larger than standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer activity, a series of thiadiazole derivatives were tested against multiple cancer cell lines. The results demonstrated that some compounds had IC50 values lower than conventional chemotherapeutic agents like doxorubicin, indicating superior efficacy .

Mechanism of Action

The mechanism of action of (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiadiazole ring may confer additional binding specificity or pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Insights

Core Heterocycles: The target compound and Fezolinetant share the 3-methyl-1,2,4-thiadiazole moiety, which is associated with receptor binding in neurokinin antagonists . However, Fezolinetant incorporates a triazolopyrazine core instead of piperazine, likely enhancing selectivity for the NK-3 receptor .

Substituent Effects :

  • Cyclohexyl Group : The cyclohexyl group in the target compound and ’s analog contributes to lipophilicity, favoring membrane penetration but possibly reducing aqueous solubility.
  • Fluorophenyl vs. Trifluoromethylphenyl : Fezolinetant’s 4-fluorophenyl group () and the trifluoromethylphenyl group in ’s compound both enhance electronic properties, but the latter’s CF3 group may improve metabolic resistance.

Biological Activity: Fezolinetant is a clinically validated NK-3 antagonist for menopausal hot flashes , highlighting the pharmacological relevance of the thiadiazole-methanone scaffold. The absence of activity data for the target compound suggests further experimental validation is needed. Compounds with IC50 values in the µM range (e.g., ’s 1,2,4-thiadiazole-triazole derivatives) indicate that structural optimizations, such as methoxy substitutions, can enhance potency .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Fezolinetant’s solubility in DMSO (~55.81 mM) reflects its compatibility with preclinical assays , whereas the target compound’s cyclohexyl group likely reduces solubility, necessitating formulation adjustments.
  • Metabolic Stability : The trifluoromethyl group in ’s analog and Fezolinetant’s fluorophenyl group may confer resistance to oxidative metabolism compared to the target compound’s cyclohexyl group.

Biological Activity

The compound (4-Cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone is a hybrid molecule that combines a piperazine moiety with a thiadiazole derivative. This structure is of significant interest due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anticonvulsant research. The following sections delve into the biological activities associated with this compound and related derivatives.

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant anticancer properties. Studies indicate that compounds similar to this compound demonstrate inhibition of cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase through modulation of kinase pathways such as ERK1/2 .
  • Case Studies :
    • A study reported that certain thiadiazole derivatives had IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin, indicating superior efficacy in inhibiting cancer cell growth .
    • Another investigation highlighted that specific substitutions on the thiadiazole ring enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Antimicrobial Activity

  • Spectrum of Activity : Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of piperazine enhances this activity by improving solubility and bioavailability .
  • Research Findings :
    • A derivative showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
    • The incorporation of electron-withdrawing groups on the thiadiazole ring has been linked to increased potency against various pathogens .

Anticonvulsant Activity

  • Efficacy in Animal Models : Preliminary studies have indicated that derivatives similar to this compound exhibit anticonvulsant properties in animal models. These studies typically utilize pentylenetetrazol (PTZ) and maximal electroshock (MES) tests to evaluate efficacy .
  • Notable Results :
    • Certain derivatives were found to significantly reduce seizure activity at doses as low as 30 mg/kg, demonstrating comparable efficacy to established anticonvulsants such as phenytoin .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiadiazole ring and piperazine moiety can dramatically influence biological activity. Key findings include:

  • Substituents : The introduction of halogens or alkyl groups on the thiadiazole enhances anticancer and antimicrobial activities.
  • Piperazine Variants : Different piperazine substituents can alter pharmacokinetic properties, impacting overall efficacy and safety profiles.

Data Summary

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7< 0.5 µg/mL
A5490.28 µg/mL
AntimicrobialStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
AnticonvulsantAnimal Model (PTZ)30 mg/kg

Q & A

Q. Table 1: Representative Reaction Conditions

StepReaction TypeSolventTemperatureKey Reagents
1CyclizationEthanolRefluxH₂SO₄, NH₄SCN
2MethylationDCM0–25°CCH₃I, K₂CO₃
3CouplingDMF80–100°CEDC, HOBt

Basic: Which analytical methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and linker connectivity. Key shifts:
    • Piperazine protons: δ 2.5–3.5 ppm (split due to cyclohexyl steric effects).
    • Thiadiazole protons: δ 8.0–9.0 ppm (deshielded aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 349.18) .
  • HPLC: Reverse-phase HPLC with C18 columns (gradient: 60% acetonitrile/water) to assess purity (>95%) .

Q. Table 2: Key Analytical Parameters

TechniqueParametersKey Findings
¹H NMR400 MHz, CDCl₃Cyclohexyl multiplet at δ 1.2–1.8 ppm
HRMSESI+Calculated: 349.18; Observed: 349.17
HPLCλ = 254 nmRetention time: 12.3 min

Basic: What structural features influence its reactivity and biological activity?

Answer:

  • Thiadiazole Ring: Electrophilic at C5 due to electron-withdrawing nitrogen atoms, enabling nucleophilic substitutions .
  • Piperazine Moiety: Basic nitrogen atoms facilitate hydrogen bonding with biological targets (e.g., enzymes, receptors) .
  • Methanone Linker: Enhances conformational rigidity, improving target selectivity .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Catalyst Screening: Test Pd(0)/Pd(II) catalysts for coupling efficiency. For example, Pd(OAc)₂ increases yields by 20% in Suzuki-Miyaura reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like molecular sieves reduce side reactions .
  • Temperature Control: Lower temperatures (0–5°C) minimize thiadiazole ring decomposition during methylation .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Reproducibility Checks: Validate assay conditions (e.g., pH, serum proteins) that may alter compound stability .
  • Structural Analog Analysis: Compare activity of derivatives (e.g., replacing cyclohexyl with aryl groups) to identify pharmacophore requirements .
  • Metabolite Screening: Use LC-MS to detect degradation products in biological matrices that may confound results .

Advanced: What computational methods predict its interactions with biological targets?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to serotonin receptors (e.g., 5-HT₆) based on piperazine-thiadiazole pharmacophores .
  • MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .

Q. Table 3: Computational Parameters

MethodSoftwareKey Output
DockingAutoDock VinaBinding affinity: -9.2 kcal/mol
MD SimulationGROMACSRMSD < 2.0 Å

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